2-(4-Chlorophenyl)-1-cyclohexylethan-1-amine
Overview
Description
2-(4-Chlorophenyl)-1-cyclohexylethan-1-amine is an organic compound that features a cyclohexyl group attached to an ethylamine chain, which is further substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-cyclohexylethan-1-amine typically involves the reaction of 4-chlorobenzyl chloride with cyclohexylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the benzyl chloride, resulting in the formation of the desired product.
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Step 1: Formation of Intermediate
Reactants: 4-chlorobenzyl chloride, cyclohexylamine
Conditions: Basic medium (e.g., NaOH or KOH), solvent (e.g., ethanol or methanol)
Reaction: [ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{C}{11}\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NH}\text{C}{11} + \text{HCl} ]
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Step 2: Purification
- The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and optimized reaction parameters ensures the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic medium
Reduction: LiAlH4, NaBH4, anhydrous conditions
Substitution: NaOH, KCN, various solvents (e.g., water, ethanol)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Hydroxylated, cyanated, or aminated derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-cyclohexylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1-phenylethan-1-amine: Similar structure but with a phenyl group instead of a cyclohexyl group.
2-(4-Chlorophenyl)-1-cyclohexylethan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
2-(4-Chlorophenyl)-1-cyclohexylethan-1-thiol: Similar structure but with a thiol group instead of an amine group.
Uniqueness
2-(4-Chlorophenyl)-1-cyclohexylethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group provides steric hindrance, affecting the compound’s reactivity and interaction with molecular targets. Additionally, the 4-chlorophenyl group contributes to its lipophilicity and potential biological activity.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-cyclohexylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h6-9,12,14H,1-5,10,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQHKFRYWGPIRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2=CC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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